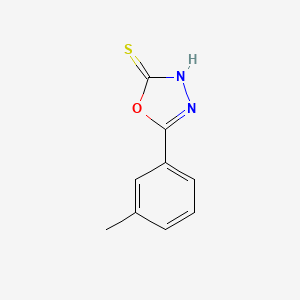

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Description

The exact mass of the compound 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-methylphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-3-2-4-7(5-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFUVAUYXCCMQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357180 |

Source

|

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66147-19-1 |

Source

|

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol.

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed structural elucidation of a specific, high-interest analogue: 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol. This compound integrates the privileged 1,3,4-oxadiazole core with a 2-thiol group, which not only enhances its biological activity but also serves as a reactive handle for further molecular elaboration.[3][4] The strategic inclusion of the 3-methylphenyl moiety modulates the molecule's lipophilicity and steric profile, potentially influencing its interaction with biological targets. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework from initial reaction to final characterization, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its planarity, stability, and capacity to act as a bioisostere for ester and amide functionalities make it a highly valued scaffold in drug design.[5] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[6][7]

The introduction of a thiol (-SH) group at the 2-position of the oxadiazole ring is a critical chemical modification. This functional group exists in a dynamic thiol-thione tautomerism and is crucial for several reasons:

-

Enhanced Biological Activity : The mercapto group is often associated with increased potency in various biological assays.[3]

-

Chelating Properties : It can coordinate with metal ions, a property leveraged in the design of certain enzyme inhibitors and antifungal agents.[3]

-

Synthetic Versatility : The thiol group is a nucleophilic center, providing a convenient point for S-alkylation or other modifications to generate diverse chemical libraries.[8]

This guide focuses specifically on the 5-(3-Methylphenyl) derivative, providing a detailed protocol for its synthesis and a multi-faceted approach to its characterization, ensuring both structural integrity and purity.

Synthesis Methodology: A Validated Two-Step Approach

The most reliable and widely adopted method for synthesizing 5-aryl-1,3,4-oxadiazole-2-thiols proceeds through an acid hydrazide intermediate.[9] This pathway is efficient, uses readily available starting materials, and is highly reproducible.

Causality of the Synthetic Pathway

The synthesis is logically divided into two primary stages:

-

Formation of 3-Methylbenzoyl Hydrazide : This is a classic nucleophilic acyl substitution reaction. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 3-methylbenzoyl precursor (typically an ester). The ester's alkoxy group is displaced, forming the stable hydrazide. Using an ester instead of the carboxylic acid directly avoids an acid-base reaction with hydrazine and generally leads to cleaner conversions.

-

Ring Closure to Form the Oxadiazole-Thiol : This crucial step involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in a basic medium (e.g., potassium hydroxide in ethanol).[10][11] The base deprotonates the terminal nitrogen of the hydrazide, enhancing its nucleophilicity. This activated hydrazide then attacks the electrophilic carbon of CS₂, initiating a cascade of intramolecular reactions that culminate in the cyclization and dehydration to form the thermodynamically stable 1,3,4-oxadiazole ring.[12] Subsequent acidification protonates the thiolate salt to yield the final thiol product.

Experimental Protocol

Step 1: Synthesis of 3-Methylbenzoyl Hydrazide

-

To a solution of methyl 3-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (80% solution, 1.5 equivalents).

-

Fit the reaction flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Filter the resulting white solid, wash thoroughly with cold water, and dry under vacuum to yield 3-methylbenzoyl hydrazide.

Step 2: Synthesis of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

-

In a round-bottom flask, dissolve 3-methylbenzoyl hydrazide (1 equivalent) in absolute ethanol.

-

Add potassium hydroxide (1.1 equivalents) to the solution and stir until it dissolves completely.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise while stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 10-12 hours. The reaction mixture will typically undergo color changes.[3]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the residue into a beaker of ice-cold water and acidify to a pH of 5-6 with dilute hydrochloric acid.

-

A solid precipitate will form. Filter the solid, wash it extensively with water to remove inorganic salts, and then dry it completely.

-

Recrystallize the crude product from ethanol to obtain pure 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol.

Synthesis Workflow Diagram

Caption: A two-step synthesis of the target compound.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[13][14]

Spectroscopic Methodologies

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is ideal for identifying the key functional groups formed or modified during the reaction. The disappearance of the N-H stretching bands from the hydrazide and the appearance of characteristic thiol (S-H) and oxadiazole ring vibrations (C=N, C-O-C) confirm the successful cyclization.[14][15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.[17] ¹H NMR confirms the presence and chemical environment of the aromatic protons, the methyl group, and the labile thiol proton. ¹³C NMR provides evidence for every unique carbon atom, including the two distinct carbons of the oxadiazole ring (C=N and C-S).

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated mass of C₉H₈N₂OS. Fragmentation patterns can also offer further structural clues.[8][18]

Expected Spectroscopic Data

The following table summarizes the anticipated data for the successful validation of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol.

| Technique | Expected Observations | Rationale |

| FTIR (KBr, cm⁻¹) | ~2550-2600 (weak, S-H stretch); ~1610-1620 (C=N stretch); ~1500-1580 (Aromatic C=C stretch); ~1050-1100 (C-O-C stretch of oxadiazole ring).[3] | Appearance of the S-H band and characteristic C=N and C-O-C bands confirms the formation of the 2-thiol-1,3,4-oxadiazole ring. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0-15.0 (s, 1H, SH); ~7.6-7.8 (m, 2H, Ar-H); ~7.4-7.5 (m, 2H, Ar-H); ~2.4 (s, 3H, Ar-CH₃).[3] | The downfield singlet is characteristic of the acidic thiol proton. The aromatic signals will show a splitting pattern corresponding to the 1,3-disubstituted benzene ring. The methyl group appears as a sharp singlet. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C-SH); ~161 (C=N); ~124-138 (Aromatic carbons); ~21 (Ar-CH₃).[3][19] | Confirms the presence of the two distinct oxadiazole ring carbons and all carbons of the 3-methylphenyl substituent. |

| Mass Spec. (EI-MS) | Molecular Ion Peak (M⁺) at m/z = 192. | Corresponds to the exact molecular weight of the target compound (C₉H₈N₂OS). |

Characterization Workflow Diagram

Caption: Multi-technique workflow for structural validation.

Thiol-Thione Tautomerism

It is crucial for researchers to recognize that 5-substituted-1,3,4-oxadiazole-2-thiols exist as a mixture of two tautomeric forms in solution: the thiol form and the thione form.[20] The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH. This phenomenon is important as the dominant tautomer may have different biological activities or reactivity. Spectroscopic data, particularly NMR, reflects the time-averaged state of this equilibrium.

Caption: Thiol-thione tautomeric equilibrium. (Note: The above DOT script is a placeholder for a chemical structure diagram which cannot be rendered here. It conceptually illustrates the equilibrium.)

Potential Applications and Future Directions

The title compound is not merely a synthetic curiosity but a molecule of significant potential. Based on extensive research into the 1,3,4-oxadiazole class, 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a promising candidate for screening in various biological assays.

-

Antimicrobial and Antifungal Agents : The 1,3,4-oxadiazole-2-thiol moiety is a well-established pharmacophore for antimicrobial activity.[21][22] This compound could be tested against a panel of pathogenic bacteria and fungi.

-

Anticancer Drug Discovery : Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including enzyme inhibition.[6][7]

-

Intermediate for Library Synthesis : As a versatile building block, the thiol group can be readily alkylated or otherwise functionalized to create a library of novel derivatives for high-throughput screening, accelerating the drug discovery process.

Conclusion

This guide has detailed a robust and scientifically-grounded protocol for the synthesis and characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol. By following the outlined two-step synthesis and employing a multi-technique spectroscopic characterization workflow, researchers can confidently produce and validate this high-value chemical entity. The inherent biological potential of the 1,3,4-oxadiazole-2-thiol scaffold, combined with the specific modulatory effects of the 3-methylphenyl substituent, makes this compound a compelling target for further investigation in medicinal chemistry and materials science.

References

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Link

-

Galge, R., Raju, A., Degani, M. S., & Thorat, B. N. (2014). Synthesis and In VitroAntimicrobial Activity of 1,3,4‐Oxadiazole‐2‐thiol and its Analogs. Journal of Heterocyclic Chemistry, 52(2), 352–357. Link

-

Bollikolla, H. B., & Akula, S. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Link

-

Farghaly, T. A., & Muhammad, Z. A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2003-2008. Link

-

Al-Ghorbani, M., Chee, C. F., El-Sayed, R., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Journal of Molecular Structure, 1224, 129033. Link

-

Plebankiewicz, M., Gorniak, A., & Bielawski, K. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Link

-

Mishra, C. B., Kumari, S., & Tiwari, M. (2021). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Catalysts, 11(10), 1238. Link

-

Gorniak, A., & Bielawska, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410. Link

-

Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. Link

-

Kumar, R., Kumar, S., & Singh, P. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13348-13364. Link

-

Various Authors. (2024). Possible applications of 1,3,4-oxadiazole derivatives. ResearchGate. Link

-

Singh, P., & Kumar, R. (2023). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Current Medicinal Chemistry, 30. Link

-

Muhi-eldeen, Z., Al-kaissi, E., & Al-shamaa, S. (2012). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 5(1), 123-128. Link

-

Various Authors. (2025). 5-Aryl-1,3,4-oxadiazole-2-thiols obtained by reaction of acylhydrazide with carbon disulfide. ResearchGate. Link

-

Various Authors. (1967). Infrared spectra of 1,3,4-oxadiazole and 2,5,-dimethyl-1,3,4-oxadiazole. Vibrational assignment of 1,3,4-oxadiazole. Journal of Molecular Spectroscopy, 24(1-4), 225-234. Link

-

Iqbal, M. A., et al. (2015). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. Link

-

Various Authors. (2024). FTIR spectra of the three oxadiazole derivatives. ResearchGate. Link

-

Various Authors. (2022). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate. Link

-

ChemicalBook. (2023). 5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE-2-THIOL Synthesis. ChemicalBook. Link

-

Siddiqui, H. L., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 8(4). Link

-

Various Authors. (2015). Synthesis and Antimicrobial Studies of 5-N-alkyl-1,3,4-oxadiazole-2-thiol Derivatives from Fatty Acids. ResearchGate. Link

-

Ikizler, A. A., & Ikizler, A. (1998). 5-Furan-2yl[3][4][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][23]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 3(1), 13-18. Link

-

Gaffer, H. E. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of ChemTech Research, 8(6), 503-511. Link

-

Plebankiewicz, M., Gorniak, A., & Bielawski, K. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Link

-

Hughes, D. L. (2021). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 12(22), 7623-7628. Link

-

Various Authors. (2011). One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides. Asian Journal of Chemistry, 23(5), 2035-2038. Link

-

Various Authors. (2014). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. Link

-

Various Authors. (2020). Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. ResearchGate. Link

-

Arif, M., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Link

-

Hasan, A., et al. (2011). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Asian Journal of Chemistry, 23(5), 2011-2014. Link

-

ChemicalBook. (2023). 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol(15264-63-8) 1H NMR. ChemicalBook. Link

-

SpectraBase. (2023). 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 1H NMR. SpectraBase. Link

-

Various Authors. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. Link

-

Various Authors. (2020). Design, synthesis, characterization and in vitro evaluation of some novel thiol-substituted 1,3,4-oxadiazoles as GlmS inhibitor. Asian Journal of Pharmaceutical and Clinical Research, 13(9), 118-124. Link

-

Various Authors. (2020). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. Link

-

Various Authors. (2021). Current Chemistry Letters. Growing Science. Link

-

Gaffer, H. E. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Link

-

Various Authors. (2014). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 6(6), 365-373. Link

-

Various Authors. (2016). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate. Link

-

Various Authors. (2017). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 22(10), 1648. Link

-

ChemicalBook. (2023). 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol Spectrum. ChemicalBook. Link

-

SpectraBase. (2023). 1,3,4-oxadiazole-2(3H)-thione 1H NMR. SpectraBase. Link

-

Chem-Impex. (2023). 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol. Chem-Impex. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. growingscience.com [growingscience.com]

- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 14. journalspub.com [journalspub.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

- 21. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sci-hub.box [sci-hub.box]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Introduction: The Structural Significance of a Versatile Heterocycle

5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a member of the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Derivatives of this core structure are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] For researchers engaged in the synthesis and development of novel therapeutic agents based on this scaffold, unambiguous structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol, moving beyond a simple peak listing to explain the underlying principles that govern the spectral data. We will explore the critical concept of thiol-thione tautomerism and its profound impact on the observed chemical shifts, offering field-proven insights for accurate interpretation.

Pillar 1: The Thiol-Thione Tautomerism

A foundational concept in the analysis of 2-mercapto-1,3,4-oxadiazoles is their existence as an equilibrium mixture of two tautomeric forms: the thiol form and the thione form. The position of this equilibrium is highly dependent on the solvent and temperature, but extensive spectroscopic evidence confirms that in polar solvents, such as the commonly used NMR solvent DMSO-d₆, the thione form is overwhelmingly predominant.[6][7][8]

This preference is a critical insight; it dictates that the proton is not on the sulfur atom (S-H) but is instead located on one of the ring nitrogen atoms (N-H). Consequently, the C2 carbon exists as a thiocarbonyl group (C=S). This structural reality is the key to correctly interpreting the NMR data.

Figure 1: Thiol-Thione tautomeric equilibrium of 5-substituted-1,3,4-oxadiazole-2-thiol.

Pillar 2: Structural Elucidation via ¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For clarity, the following analysis is based on the predominant thione tautomer and references the standard IUPAC numbering system.

Figure 2: Numbering scheme for 5-(3-Methylphenyl)-1,3,4-oxadiazole-2(3H)-thione.

Expected ¹H NMR Spectral Data

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| N-H | > 14.0 | Broad Singlet (br s) | 1H | As the proton of the thione tautomer, this N-H is highly acidic and deshielded due to the adjacent C=S group and intermolecular hydrogen bonding with the DMSO-d₆ solvent. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange. |

| H-2' | ~ 7.8 - 7.9 | Singlet (s) or narrow triplet (t) | 1H | This proton is ortho to the electron-withdrawing oxadiazole ring, causing a significant downfield shift. It experiences only weak meta-coupling to H-4' and H-6', often appearing as a singlet. |

| H-6' | ~ 7.7 - 7.8 | Doublet (d) or narrow multiplet | 1H | Also ortho to the oxadiazole ring, this proton is shifted downfield. It is ortho-coupled to H-5', resulting in a doublet. |

| H-5' | ~ 7.5 - 7.6 | Triplet (t) | 1H | This proton is ortho-coupled to both H-4' and H-6', leading to a triplet splitting pattern (or a doublet of doublets appearing as a triplet). |

| H-4' | ~ 7.4 - 7.5 | Doublet (d) or narrow multiplet | 1H | Being para to the electron-donating methyl group, this proton is the most shielded of the aromatic protons. It is ortho-coupled to H-5', resulting in a doublet. |

| -CH₃ | ~ 2.4 | Singlet (s) | 3H | This is a typical chemical shift for a methyl group attached to an aromatic ring. It is a singlet as there are no adjacent protons to couple with. |

Pillar 3: Unveiling the Carbon Skeleton with ¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals each unique carbon environment as a single line, providing a direct count of non-equivalent carbon atoms and insight into their electronic environment.

Expected ¹³C NMR Spectral Data

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=S (C2) | ~ 178 - 182 | The thiocarbonyl carbon is highly deshielded and represents one of the most downfield signals in the spectrum, a definitive marker for the thione tautomer.[3] |

| C=N (C5) | ~ 158 - 162 | This carbon is part of the heterocyclic aromatic system and is attached to the phenyl ring. Its chemical shift is characteristic of carbons in the 1,3,4-oxadiazole ring.[3][9] |

| C-3' | ~ 139 - 141 | This is a quaternary carbon attached to the electron-donating methyl group. |

| C-5' | ~ 132 - 134 | This tertiary aromatic carbon's shift is influenced by its position relative to both substituents. |

| C-6' | ~ 129 - 131 | A tertiary aromatic carbon whose chemical shift is a standard value for a benzene ring. |

| C-1' | ~ 128 - 130 | A quaternary (ipso) carbon, its signal is often of lower intensity. It is attached to the electron-withdrawing oxadiazole ring. |

| C-2' | ~ 126 - 128 | This tertiary carbon is ortho to the oxadiazole substituent. |

| C-4' | ~ 123 - 125 | This tertiary carbon is ortho to the methyl group and para to the oxadiazole ring, making it one of the more shielded aromatic carbons. |

| -CH₃ | ~ 21 - 22 | This is a typical chemical shift for a methyl carbon attached to an aromatic ring, appearing in the upfield aliphatic region of the spectrum.[9] |

Experimental Protocol: Acquiring High-Fidelity NMR Data

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for the acquisition of high-quality NMR spectra for the target compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol directly into a clean, dry vial.

-

Solvent Selection & Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic; it readily dissolves the compound and its residual proton signal (quintet at ~2.50 ppm) and water peak (~3.33 ppm) typically do not interfere with the signals of interest.[10][11]

-

Transfer: Vortex the vial gently until the solid is fully dissolved. Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standardization: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is also common practice.[12][13]

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, especially the N-H, for accurate integration.

-

Number of Scans (NS): 16-32 scans, depending on sample concentration.

-

Spectral Width (SW): 0-16 ppm to ensure all signals, including the downfield N-H proton, are captured.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse (zgpg30).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width (SW): 0-200 ppm to encompass all carbon signals, especially the downfield C=S carbon.

-

Figure 3: Standardized workflow for NMR spectral analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol. A thorough understanding of the predominant thione tautomer in solution is the critical first step to an accurate interpretation. By correlating the predicted chemical shifts, multiplicities, and integrations with experimentally acquired data, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide serves as a robust framework for scientists and drug development professionals, enabling them to leverage the full power of NMR spectroscopy in their research endeavors.

References

-

Saeed, A., et al. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of the Chemical Society of Pakistan, 34(4), 933-939. [Link]

-

Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 18(12), 6220-6224. [Link]

-

Farghaly, T. A., et al. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2003-2009. [Link]

-

Kumar, R., et al. (2015). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Pharmaceutical Sciences and Research, 6(1), 69-74. [Link]

-

Karapınar, T., & Yüksek, H. (2020). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]

-

Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-55. [Link]

-

Karpenko, Y., et al. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

-

Al-Saeedi, S. I., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(2), M1369. [Link]

-

Yüksek, H., et al. (2005). Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. ResearchGate. [Link]

-

Gomha, S. M., et al. (2021). Synthesis and Screening of New[3][4][14]Oxadiazole,[1][3][4]Triazole, and[1][3][4]Triazolo[4,3-b][1][3][4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 295. [Link]

-

University of California, Davis. (n.d.). Chemical Shifts. LibreTexts Chemistry. [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-447. [Link]

-

Gümüş, M., & Özden, S. (2015). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of Chemistry, 2015, 856731. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

-

Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2003). A common route to the synthesis of 1,3,4-oxadiazole -2-thione and 1,2,4-triazole -3-thiols derivative. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(7), 1437-1445. [Link]

-

Chen, J., et al. (2016). A Combined Synthetic and DFT Study on the Catalyst-Free and Solvent-Assisted Synthesis of 1,3,4-Oxadiazole-2-thiol Derivatives. Molecules, 21(11), 1546. [Link]

-

LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Manjunatha, M., et al. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

Patel, S., et al. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry - Section B, 62B(5), 632-643. [Link]

-

Yakan, H., et al. (2020). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 972781. [Link]

-

Pace, V., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 25(7), 1708-1715. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. ijari.org [ijari.org]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. azooptics.com [azooptics.com]

- 14. asianpubs.org [asianpubs.org]

Mass spectrometry and IR spectroscopy of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol.

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group introduces unique chemical reactivity and the potential for tautomerism, making a thorough spectroscopic characterization essential for structural elucidation, purity assessment, and understanding its chemical behavior. This document offers field-proven insights into the interpretation of its mass spectrum and infrared spectrum, complete with detailed experimental protocols and a discussion of the underlying chemical principles.

Mass Spectrometric Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol (Molecular Formula: C₉H₈N₂OS), electron ionization (EI) is the most common technique for generating a detailed fragmentation pattern, which serves as a molecular fingerprint.

Thiol-Thione Tautomerism: A Critical Consideration

A key feature of 2-thiol-1,3,4-oxadiazoles is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms.[3][4] In the solid state and in polar solvents, the thione form, 5-(3-Methylphenyl)-1,3,4-oxadiazol-2(3H)-thione, is generally predominant. This equilibrium is crucial as it influences the molecule's fragmentation behavior and its infrared absorption characteristics. While the molecular weight remains identical, the bonding arrangement dictates the initial fragmentation steps.

The Molecular Ion Peak (M⁺˙)

The molecular formula C₉H₈N₂OS corresponds to a monoisotopic mass of 192.04 Da . In an EI mass spectrum, the parent molecule is expected to produce a distinct molecular ion peak (M⁺˙) at m/z 192. The presence of a sulfur atom will also give rise to a characteristic isotopic pattern, with an (M+2)⁺˙ peak (from the ³⁴S isotope) approximately 4.4% of the intensity of the main M⁺˙ peak, providing strong evidence for the presence of a single sulfur atom.

Predicted Fragmentation Pathways

The fragmentation of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol is driven by the stability of the aromatic systems and the inherent bond strengths within the oxadiazole ring. Based on analyses of similar structures, several key fragmentation routes can be predicted.[5][6][7]

The primary fragmentation events involve the cleavage of the heterocyclic ring and the loss of small, stable neutral molecules. The 3-methylphenyl (tolyl) group provides a stable aromatic cation.

A proposed fragmentation pathway is visualized below:

Caption: Proposed EI-MS fragmentation pathway for 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol.

Summary of Key Fragment Ions

The table below summarizes the expected key ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Formula | Identity/Origin |

| 192 | C₉H₈N₂OS⁺˙ | Molecular Ion (M⁺˙) |

| 148 | C₈H₈N₂O⁺˙ | Loss of carbon monosulfide (CS) from the thione form |

| 133 | C₇H₇N₂O⁺ | Loss of SH radical followed by CO |

| 117 | C₈H₇N⁺˙ | 3-Methylbenzonitrile cation, from ring rearrangement |

| 91 | C₇H₇⁺ | Tolyl cation, a very common and stable fragment |

| 65 | C₅H₅⁺ | Loss of acetylene (C₂H₂) from the tolyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a self-validating system for acquiring high-quality mass spectra.

Caption: Standard workflow for EI-MS analysis.

-

Sample Preparation: Accurately weigh and dissolve approximately 0.5-1.0 mg of the synthesized and purified compound in 1 mL of a high-purity volatile solvent such as methanol or dichloromethane.

-

Instrumentation & Calibration:

-

Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Perform a routine instrument calibration using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy across the desired range.

-

Causality: Calibration is a critical self-validating step; it ensures that the measured m/z values are accurate and reliable.

-

-

Method Parameters:

-

Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is the basis for most mass spectral libraries.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Ion Source Temperature: ~200-250 °C to ensure sample volatilization.

-

Sample Introduction: Use a direct insertion probe (DIP) for solid samples or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition & Analysis:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and confirm its m/z corresponds to the calculated molecular weight (192.24 g/mol ).

-

Analyze the relative abundances of the isotopic peaks.

-

Identify major fragment ions and propose fragmentation pathways, comparing them to established mechanisms for heterocyclic compounds.[6][8]

-

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).

Interpreting the Spectrum: Key Functional Groups

The IR spectrum of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol will be dominated by signals from the aromatic ring, the oxadiazole core, and the thiol/thione group. The thiol-thione tautomerism is particularly evident in IR spectroscopy.[4]

-

Thione Form (C=S and N-H): If the compound exists primarily in the thione form, a moderately strong N-H stretching band is expected in the range of 3100-3300 cm⁻¹.[4] The C=S stretching vibration is typically observed between 1250-1020 cm⁻¹.[9]

-

Thiol Form (S-H): The presence of the thiol tautomer would result in a weak but sharp S-H stretching band around 2550-2600 cm⁻¹.[5][10] The absence or weakness of this peak alongside a strong N-H peak is strong evidence for the predominance of the thione form.

-

Oxadiazole Ring (C=N, C-O-C): The C=N stretching vibration of the oxadiazole ring is expected to appear as a strong band in the 1610-1650 cm⁻¹ region.[4][6] The characteristic C-O-C (ether-like) stretch of the ring typically produces a strong absorption in the 1020-1070 cm⁻¹ range.[6]

-

Aromatic Ring (C-H, C=C): Aromatic C-H stretching vibrations are observed as a group of sharp peaks just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aromatic C=C ring stretching vibrations appear as a series of medium-to-strong bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending bands in the 690-900 cm⁻¹ range can help confirm the substitution pattern of the phenyl ring.

Summary of Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3300 | N-H Stretch | Thione Tautomer | Medium - Strong |

| 3030 - 3100 | C-H Stretch | Aromatic Ring | Medium - Sharp |

| 2550 - 2600 | S-H Stretch | Thiol Tautomer | Weak (if present) |

| 1610 - 1650 | C=N Stretch | Oxadiazole Ring | Strong |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium - Strong |

| 1250 - 1020 | C=S Stretch | Thione Tautomer | Medium |

| 1020 - 1070 | C-O-C Stretch | Oxadiazole Ring | Strong |

| 690 - 900 | C-H Out-of-Plane Bend | Aromatic Ring (Substitution) | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes a rapid and reliable method for obtaining an IR spectrum of a solid sample.

Caption: Standard workflow for ATR FT-IR analysis.

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is impeccably clean. Clean with a solvent like isopropanol and wipe dry with a soft tissue.

-

Collect a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid powder sample (1-2 mg is sufficient) directly onto the center of the ATR crystal.

-

Lower the pressure clamp to apply firm, consistent pressure. Causality: Good contact between the sample and the crystal is essential for achieving a high-quality spectrum with strong signal intensity.

-

-

Data Acquisition:

-

Collect the sample spectrum using standard parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

-

Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

If available, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the IR beam.

-

Identify the key absorption bands and assign them to their corresponding functional group vibrations based on the reference table and chemical knowledge.[10][11]

-

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a robust and definitive characterization of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol. Mass spectrometry confirms the molecular weight at m/z 192 and provides a detailed fragmentation fingerprint indicative of the core structure. Infrared spectroscopy elucidates the key functional groups, crucially providing evidence for the predominant tautomeric form (likely the thione) through the presence of N-H and C=S bands and the absence of a prominent S-H band. These analytical techniques, when executed with the rigorous protocols outlined herein, form a self-validating system for the unambiguous structural confirmation of this and related heterocyclic compounds, which is a foundational requirement for any further research or drug development endeavor.

References

-

Asif, M. (2021). Synthesis and Screening of New[10][12][13]Oxadiazole,[10][12][14]Triazole, and[10][12][14]Triazolo[4,3-b][10][12][14]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. Available at:

-

Asif, M. (2021). Synthesis and Screening of New[10][12][13]Oxadiazole,[10][12][14]Triazole, and[10][12][14]Triazolo[4,3-b][10][12][14]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. Available at:

- Unknown Author. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate.

- Unknown Author. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Source Not Available.

- Unknown Author. (n.d.). Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). ResearchGate.

- Hasan, A., et al. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.

-

Unknown Author. (n.d.). 5-Furan-2yl[10][12][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[10][12][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at:

- Carballeira, C., et al. (2025). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. ResearchGate.

- Unknown Author. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.

- Kumar, D., et al. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central.

- Unknown Author. (2026). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate.

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.

- Unknown Author. (2025). 5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE-2-THIOL. ChemicalBook.

- National Center for Biotechnology Information. (n.d.). 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol. PubChem.

- Unknown Author. (n.d.). Proposed mass fragmentation pattern of 5-Benzyl-1,3,4-oxadiazole-2-thiol (4). Source Not Available.

- Unknown Author. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm.

- Al-Omar, M. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Source Not Available.

- Unknown Author. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. Source Not Available.

Sources

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. article.sapub.org [article.sapub.org]

- 9. journalspub.com [journalspub.com]

- 10. ijari.org [ijari.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena in 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Tautomerism, the interconversion of structural isomers, profoundly impacts a molecule's physicochemical properties, reactivity, and biological activity.[1] For 1,3,4-oxadiazole-2-thiol derivatives, the equilibrium between the thione and thiol forms is of paramount importance. This document synthesizes theoretical principles with experimental evidence to offer a deep understanding of this equilibrium. We will explore the structural basis of the tautomerism, the analytical techniques for its characterization, the key factors influencing the equilibrium, and the implications for drug design and development. This guide is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding of how to characterize and control tautomerism in heterocyclic drug candidates.

The Principle of Thione-Thiol Tautomerism in Heterocycles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and readily interconvert.[2] The most common form is prototropic tautomerism, which involves the migration of a proton. While keto-enol tautomerism is widely recognized, the analogous thione-thiol tautomerism is critical in many sulfur-containing heterocyclic systems.[3][4]

In the context of 5-substituted-1,3,4-oxadiazole-2-thiols, the equilibrium involves two primary forms:

-

The Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a ring nitrogen atom (N-H). This form is often referred to as the 1,3,4-oxadiazolin-2-thione.

-

The Thiol Form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), creating a mercapto group, and a fully aromatic oxadiazole ring.

The position of this equilibrium is not fixed; it is a function of the molecule's intrinsic structure and its environment, including solvent, temperature, and concentration.[5][6] Understanding which tautomer predominates is crucial because the two forms have different hydrogen bonding capabilities, lipophilicity, and chemical reactivity, all of which are determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Caption: Thione-thiol tautomeric equilibrium in 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol.

Synthesis of the Core Scaffold

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common and efficient method involves the cyclization of a carboxylic acid hydrazide with carbon disulfide in a basic medium.[7][8][9] This reaction provides a direct and high-yielding route to the target scaffold.

Caption: General synthetic workflow for 1,3,4-oxadiazole-2-thiol derivatives.

Protocol 1: General Synthesis Procedure

-

Preparation of Hydrazide: 3-Methylbenzoic acid is first converted to its methyl or ethyl ester via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate under reflux to yield 3-methylbenzoyl hydrazide.

-

Formation of Dithiocarbazate Salt: Dissolve 3-methylbenzoyl hydrazide (1 equivalent) in absolute ethanol. To this solution, add potassium hydroxide (1 equivalent).

-

Addition of Carbon Disulfide: While stirring, add carbon disulfide (CS₂, ~1.2 equivalents) dropwise to the mixture at room temperature. The reaction is typically exothermic.

-

Cyclization: Stir the resulting mixture for 12-24 hours at room temperature, during which a solid potassium dithiocarbazate salt precipitates.

-

Acidification: After completion, the reaction mixture is diluted with water and acidified to a pH of ~5-6 using a dilute acid (e.g., HCl).

-

Isolation: The precipitated solid product, 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol, is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

Probing the Tautomeric Equilibrium: A Multi-Faceted Approach

No single technique can definitively characterize a tautomeric equilibrium under all conditions. A synergistic approach combining computational modeling with multiple spectroscopic methods is required for a complete picture. For heterocyclic thiones, a significant body of evidence from computational, spectroscopic, and crystallographic studies indicates that the thione tautomer is the predominant and more stable form in both the solid state and in polar solvents.[6][7][10][11][12]

Computational & Theoretical Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[10][11] These methods calculate the electronic energy of each tautomer, providing an estimate of the equilibrium constant.

-

Causality: By modeling the molecules in the gas phase and in various solvent continua, we can dissect the intrinsic stability from solvent-induced effects.

-

Typical Findings: For related 1,2,4-triazole-3-thiones and 1,3,4-oxadiazole-2-thiones, gas-phase calculations consistently show the thione form to be thermodynamically more stable than the thiol form.[7][10][11] This intrinsic preference is a key baseline for understanding experimental results.

| Tautomer | Calculation Method | Relative Energy (kcal/mol) | Conclusion |

| Thione | DFT (B3LYP/6-31G(d,p)) | 0 (Reference) | Most stable form in gas phase[10] |

| Thiol | DFT (B3LYP/6-31G(d,p)) | +2.5 to +5.0 | Less stable than thione form |

Note: Data is representative based on studies of similar heterocyclic thiones.

Experimental Characterization

Experimental analysis provides real-world data on the tautomeric state of the molecule. The choice of solvent is critical, as it is one of the strongest external factors influencing the equilibrium.[1][13]

Caption: A workflow for the comprehensive analysis of tautomeric equilibrium.

A. FT-IR Spectroscopy

Infrared spectroscopy is a rapid method to gain initial insights by identifying key functional groups.

-

Thione Form: Exhibits a characteristic C=S stretching vibration, typically in the range of 1250-1050 cm⁻¹, and a broad N-H stretching band around 3100-3200 cm⁻¹.

-

Thiol Form: Would show a weak S-H stretching band near 2550-2600 cm⁻¹ and the absence of the strong N-H stretch.[14]

-

Expected Result: For 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol, the spectrum is dominated by the N-H and C=S vibrations, confirming the thione structure as prevalent.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive solution-state technique for studying tautomerism.

-

¹H NMR: The key diagnostic signal is the labile proton. In the thione form, this appears as a broad singlet corresponding to the N-H proton, typically downfield (>10 ppm). In the thiol form, the S-H proton would appear much further upfield. The presence of a single, exchangeable proton signal whose chemical shift varies with solvent and concentration is strong evidence of a dominant tautomer.

-

¹³C NMR: This provides unambiguous evidence. The C2 carbon of the oxadiazole ring is highly sensitive to its bonding environment. In the thione form, the C=S carbon is significantly deshielded and appears far downfield, often in the range of 175-190 ppm.[15] In the thiol form, the C-SH carbon would be found at a much lower chemical shift.

| Nucleus | Tautomer | Expected Chemical Shift (δ, ppm) | Rationale |

| ¹H | Thione (N-H) | 12.0 - 15.0 (in DMSO-d₆) | Deshielded proton on electronegative nitrogen. |

| ¹H | Thiol (S-H) | 3.0 - 5.0 | Less deshielded proton on sulfur. |

| ¹³C | Thione (C=S) | 175 - 190 | Highly deshielded thiocarbonyl carbon.[15] |

| ¹³C | Thiol (C-S) | 155 - 165 | Shielded carbon in a C-S single bond. |

C. UV-Vis Spectroscopy

The electronic transitions in the tautomers are different, leading to distinct absorption spectra. This technique is particularly useful for studying solvent effects.[5][7] An increase in solvent polarity often stabilizes the more polar thione tautomer, which can be observed as a shift in the maximum absorption wavelength (λₘₐₓ).[5][16]

D. X-ray Crystallography

Single-crystal X-ray diffraction provides an unequivocal structural determination in the solid state.[17] For virtually all 5-substituted-1,3,4-oxadiazole-2-thiols reported, the crystal structure confirms the molecule exists exclusively in the thione form in the solid state. This is due to favorable intermolecular hydrogen bonding and crystal packing forces that stabilize this tautomer.

Implications for Drug Design and Development

The predominance of the thione tautomer for 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol has profound consequences for its application as a drug candidate.

-

Receptor Interactions: The thione form possesses a distinct hydrogen bond donor (N-H) and acceptor (C=S) profile compared to the thiol's S-H donor. This directly impacts how the molecule fits into a biological target's binding site. Molecular modeling and docking studies must use the correct, most stable tautomeric form to be predictive.

-

Physicochemical Properties: The thione form is generally more polar than the thiol form. This influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties like solubility, lipophilicity (LogP), and membrane permeability.

-

Chemical Stability and Reactivity: While the thione form is more stable, the equilibrium allows the molecule to react via the thiol tautomer. For example, the thiol form is susceptible to S-alkylation, a common metabolic pathway and a route for chemical modification.[18] This dual reactivity must be considered in prodrug design and metabolic profiling.

Conclusion

References

-

Ghasemi, J., & Niazi, A. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 20(5), 895-903. [Link]

-

Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Wong, M. W., Leung, K. T., & McClelland, R. A. (1972). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 50(19), 3133-3139. [Link]

-

Al-Majidi, S. M., & Al-Amiery, A. A. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(5), 1483. [Link]

-

Buncel, E., & Onyido, I. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1487-1493. [Link]

-

Broda, M. A., & Les, A. (2011). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Journal of Physical Chemistry B, 115(16), 4817-4827. [Link]

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. [Link]

-

Ghasemi, J., & Niazi, A. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Al-Amiery, A. A., Al-Majidi, S. M., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5463. [Link]

-

ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. [Link]

-

Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-274. [Link]

-

Buncel, E., & Onyido, I. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

-

Eklablog. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. [Link]

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. [Link]

-

Minkin, V. I., Garnovskii, A. D., Elguero, J., Katritzky, A. R., & Denisko, O. V. (2000). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 76, 157-323. [Link]

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Chemistry & Chemical Technology. [Link]

-

ResearchGate. (n.d.). Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. [Link]

-

Fiveable. (n.d.). Keto–Enol Tautomerism. [Link]

-

Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). (PDF) Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

-

Gholipour, Y., & Ghomi, M. (2015). Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Journal of Theoretical and Computational Chemistry, 14(01), 1550005. [Link]

-

Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2005). 5-Furan-2yl[10][19]oxadiazole-2-thiol, 5-furan-2yl-4H[1][10][19] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475-480. [Link]

-

Química Orgánica.org. (n.d.). Tautomerism in aromatic heterocycles. [Link]

-

Academic Journals and Conferences. (n.d.). 4- oxadiazole-2-thione. [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Synthesis and Screening of New[10][19]Oxadiazole,[1][10][19]Triazole, and[1][10][19]Triazolo[4,3-b][1][10][19]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 309. [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. [Link]

-

Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-215. [Link]

-

Shukla, M. K., & Leszczynski, J. (2006). Thiol-thione tautomerism in 2-pyridinethione: Effect of hydration. Journal of Physical Chemistry A, 110(38), 11074-11082. [Link]

-

Siddiqui, H. L., & Ahmed, S. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 629-632. [Link]

-

Karpenko, Y., & Kovalenko, S. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 13(3), 51-56. [Link]

-

PubChem. (n.d.). 1,3,4-Oxadiazole-2-thiol. [Link]

-

Li, Y., Wang, B., & Liu, Z. (2012). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Molecules, 17(11), 12641-12652. [Link]

-

Kumar, R. S., & Idhayadhulla, A. (2014). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 30(2), 851-855. [Link]

-

Koparir, M., & Orek, C. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of Chemistry and Chemical Engineering, 6(9), 861. [Link]

-

Souldozi, A., Slepokura, K., Lis, T., & Ramazani, A. (2007). Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline. Zeitschrift für Naturforschung B, 62(6), 835-840. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 8. jchemrev.com [jchemrev.com]

- 9. jchemrev.com [jchemrev.com]

- 10. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one | Academic Journals and Conferences [science2016.lp.edu.ua]

- 13. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. zora.uzh.ch [zora.uzh.ch]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Crystal structure analysis of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol.

An In-depth Technical Guide

Topic: Crystal Structure Analysis of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a thiol group at the 2-position often enhances this biological potential.[1] This guide provides a comprehensive technical overview of the crystal structure analysis of a specific derivative, 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol. We will delve into the synthesis, single-crystal X-ray diffraction methodology, and a detailed examination of the molecular geometry and the intricate network of intermolecular interactions that govern its solid-state architecture. The insights derived from this structural analysis are pivotal for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutic agents.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, comprising a significant portion of all approved drugs.[4] Among them, the 1,3,4-oxadiazole ring is a privileged structure due to its unique electronic properties, metabolic stability, and its capacity to act as a bioisosteric replacement for ester and amide groups.[3][4] This five-membered ring system is a versatile pharmacophore, capable of engaging in various noncovalent interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.[4]

The specific compound of interest, 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol, combines the oxadiazole core with a lipophilic methylphenyl group and a reactive thiol moiety. This combination is strategic; the aryl substituent can be tailored to modulate pharmacokinetics, while the thiol group provides a key interaction point and a site for further chemical modification.[5] A definitive understanding of its three-dimensional structure is therefore not merely an academic exercise but a critical prerequisite for targeted drug design and development.

Synthesis and Single Crystal Growth

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established and robust process.[6] The causality behind the chosen synthetic route is its efficiency, high yield, and the ready availability of starting materials.

Synthetic Protocol

The most effective route involves a one-pot reaction between an acid hydrazide and carbon disulfide in an alkaline alcoholic solution, followed by acidification.[6]

-

Step 1: Preparation of 3-Methylbenzoylhydrazide: 3-Methylbenzoic acid is first esterified (e.g., using methanol and a catalytic amount of sulfuric acid) to yield methyl 3-methylbenzoate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce 3-methylbenzoylhydrazide.

-

Step 2: Cyclization to form the Oxadiazole Ring: The prepared 3-methylbenzoylhydrazide is dissolved in ethanol, to which an equimolar amount of potassium hydroxide (KOH) is added to form the potassium salt. Carbon disulfide (CS₂) is then added dropwise to the stirred solution. The choice of a strong base like KOH is critical as it facilitates the nucleophilic attack of the hydrazide onto the CS₂.

-

Step 3: Reflux and Acidification: The reaction mixture is refluxed for several hours to drive the cyclization to completion. Upon cooling, the solution is acidified with a dilute mineral acid (e.g., HCl). This protonation step is crucial for the precipitation of the final product, 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol, which can then be isolated by filtration and purified by recrystallization.[6]

Rationale for Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often most challenging step in X-ray crystallography. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution.

Protocol: Slow Evaporation

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture like ethanol/DMF) to the point of saturation at a slightly elevated temperature. The choice of solvent is determined empirically to find one in which the compound has moderate solubility.

-

Environment Control: The resulting solution is filtered to remove any particulate matter and then left in a vial covered with a perforated seal (e.g., Parafilm with a few pinholes).

-

Incubation: The vial is placed in a vibration-free environment at a constant, controlled temperature. The slow evaporation of the solvent over several days to weeks gradually increases the concentration, leading to the formation of well-defined single crystals suitable for diffraction analysis.

X-ray Crystallography: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. The workflow is a self-validating system, where the quality of the final structural model is judged by internationally accepted metrics.

Experimental Workflow

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Refinement Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and is irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz and polarization effects.

-

Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. The resulting atomic model is then refined using full-matrix least-squares methods. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors, ultimately yielding a precise three-dimensional model of the molecule.

Structural Analysis and Discussion

The crystallographic analysis provides a wealth of information about the molecule's geometry and its packing in the solid state.

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol. A key structural feature of this class of compounds is the existence of thiol-thione tautomerism. The crystal structure unambiguously shows the molecule exists in the thione form, characterized by a proton on the N3 nitrogen atom and a C=S double bond. This is the thermodynamically more stable tautomer in the solid state.